2-Methoxyethyl 6-bromo-5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
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Overview
Description
2-Methoxyethyl 6-bromo-5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class. This compound is characterized by its unique structure, which includes a benzofuran core substituted with various functional groups such as bromine, methoxy, and carboxylate. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 6-bromo-5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate alkyne or alkene.
Esterification: The carboxylate group can be introduced through an esterification reaction involving the corresponding carboxylic acid and methoxyethanol in the presence of a catalyst such as sulfuric acid.
Benzoylation: The 3,4-dimethoxybenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 6-bromo-5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) for catalytic hydrogenation
Substitution: Sodium azide (NaN3), sodium methoxide (NaOMe)
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of the corresponding hydrogen-substituted compound
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
2-Methoxyethyl 6-bromo-5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 6-bromo-5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl 6-chloro-5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
- 2-Methoxyethyl 6-fluoro-5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
- 2-Methoxyethyl 6-iodo-5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
Uniqueness
The uniqueness of 2-Methoxyethyl 6-bromo-5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 6-position, along with the methoxy and carboxylate groups, differentiates it from other similar compounds and may result in unique interactions with molecular targets.
Properties
IUPAC Name |
2-methoxyethyl 6-bromo-5-(3,4-dimethoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrO8/c1-12-20(22(25)29-8-7-26-2)14-10-18(15(23)11-17(14)30-12)31-21(24)13-5-6-16(27-3)19(9-13)28-4/h5-6,9-11H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSKDEZMDMMBRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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